molecular formula C14H12BrN3OS B15103355 6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B15103355
M. Wt: 350.24 g/mol
InChI Key: JXVYSLNWAALQDU-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core substituted with a bromine atom and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common approach starts with the bromination of 1-benzothiophene-2-carboxamide to introduce the bromine atom at the 6-positionThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The benzothiophene core can interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-cyclopentyl-1H-imidazole: Similar in structure but lacks the benzothiophene core.

    N-(1H-imidazol-4-yl)ethyl-benzothiophene: Similar but without the bromine substitution.

Uniqueness

6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its bromine-substituted benzothiophene core and the imidazole moiety. This unique structure allows it to interact with a wide range of biological targets and to participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

6-bromo-N-[2-(1H-imidazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H12BrN3OS/c15-10-2-1-9-5-13(20-12(9)6-10)14(19)17-4-3-11-7-16-8-18-11/h1-2,5-8H,3-4H2,(H,16,18)(H,17,19)

InChI Key

JXVYSLNWAALQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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